molecular formula C21H22N2O4 B171144 10-Hydroxyscandine CAS No. 119188-47-5

10-Hydroxyscandine

Cat. No. B171144
CAS RN: 119188-47-5
M. Wt: 366.4 g/mol
InChI Key: LGEFXJCPQAMQOD-VRXWPRPYSA-N
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Description

10-Hydroxyscandine is an alkaloid from Melodinus tenuicaudatus . It can be used for the research of hernia, dyspepsia, abdominal pain, and rheumatic heart .


Molecular Structure Analysis

This compound contains a total of 53 bond(s) including 31 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 1 eight-membered ring(s), 3 nine-membered ring(s), 2 ten-membered ring(s), 1 twelve-membered ring(s), 1 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H22N2O4 and a molecular weight of 366.41 . The solubility and storage conditions are not explicitly mentioned in the search results.

Scientific Research Applications

  • Chemical Structure and Biological Activity : A study identified two new monoterpenoid indole alkaloids from Melodinus hemsleyanus Diels, including a compound similar to 10-Hydroxyscandine. These compounds were evaluated for their inhibitory effects on PTP1B and Drak2 but were found inactive (Pu-zhao Zhang et al., 2016).

  • Pharmacological Applications : Research on 10-Hydroxycamptothecin, a compound related to this compound, explored its potential as an anticancer drug. A study detailed the preparation of 10-Hydroxycamptothecin nanocrystals for improved drug delivery, highlighting its enhanced antitumor efficacy in mice (Xiaofeng Yang et al., 2016).

  • Synthetic Applications in Organic Chemistry : The photocycloaddition of tertiary amines to fullerene (C60) included the use of this compound. This process led to the formation of unique photoadducts, illustrating the compound's utility in synthesizing complex organic structures (郭礼伟 et al., 2000).

  • Electrochemical Sensing Applications : A study on the use of graphene nanosheets for electrochemical sensing demonstrated their effectiveness in enhancing the detection of 10-Hydroxycamptothecine, another compound similar to this compound, indicating potential applications in analytical chemistry (Xiaoxia Ye et al., 2018).

  • Drug Delivery and Therapeutic Applications : Research into hydroxyethyl starch-10-hydroxy camptothecin conjugates focused on improving the solubility and therapeutic efficacy of these compounds, which could be extrapolated to similar compounds like this compound. The conjugates showed increased concentration in tumor sites and enhanced antitumor effects in animal models (Guofei Li et al., 2016).

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Mechanism of Action

Target of Action

10-Hydroxyscandine is an alkaloid derived from Melodinus tenuicaudatus The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound can be used for the research of hernia, dyspepsia, abdominal pain, and rheumatic heart . This suggests that the compound may interact with targets related to these conditions, leading to therapeutic effects.

Result of Action

Based on its known uses in research, it may have effects on cellular processes related to inflammation, digestion, and cardiovascular function

properties

IUPAC Name

methyl (1S,10R,12S,19S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-19-7-4-9-23-10-8-20(16(19)23)14-11-13(24)5-6-15(14)22-17(25)21(20,12-19)18(26)27-2/h3-7,11,16,24H,1,8-10,12H2,2H3,(H,22,25)/t16-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEFXJCPQAMQOD-VRXWPRPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxyscandine
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10-Hydroxyscandine
Reactant of Route 3
10-Hydroxyscandine
Reactant of Route 4
10-Hydroxyscandine
Reactant of Route 5
10-Hydroxyscandine
Reactant of Route 6
10-Hydroxyscandine

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